molecular formula C15H10Cl3NO2S B15043657 O-(2-chlorobenzyl) 2,4-dichlorobenzoylthiocarbamate

O-(2-chlorobenzyl) 2,4-dichlorobenzoylthiocarbamate

Cat. No.: B15043657
M. Wt: 374.7 g/mol
InChI Key: DDOJNQSBCPQLLB-UHFFFAOYSA-N
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Description

O-(2-chlorobenzyl) 2,4-dichlorobenzoylthiocarbamate is a chemical compound known for its unique structure and properties It is characterized by the presence of chlorobenzyl and dichlorobenzoyl groups attached to a thiocarbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-(2-chlorobenzyl) 2,4-dichlorobenzoylthiocarbamate typically involves the reaction of 2-chlorobenzyl chloride with 2,4-dichlorobenzoyl isothiocyanate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the thiocarbamate linkage. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

O-(2-chlorobenzyl) 2,4-dichlorobenzoylthiocarbamate undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chlorobenzyl and dichlorobenzoyl groups.

    Oxidation and Reduction: It can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Hydrolysis: The thiocarbamate linkage can be hydrolyzed under acidic or basic conditions, resulting in the formation of corresponding amines and carboxylic acids.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states and functional groups.

Scientific Research Applications

O-(2-chlorobenzyl) 2,4-dichlorobenzoylthiocarbamate has several applications in scientific research:

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of O-(2-chlorobenzyl) 2,4-dichlorobenzoylthiocarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the inhibition or activation of various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    2-Chlorobenzyl chloride: A related compound used as an intermediate in organic synthesis.

    2,4-Dichlorobenzyl chloride: Another similar compound with applications in the synthesis of pharmaceuticals and agrochemicals.

    2,4-Dichlorobenzyl alcohol: Known for its antiseptic properties and used in throat lozenges.

Uniqueness

O-(2-chlorobenzyl) 2,4-dichlorobenzoylthiocarbamate is unique due to its specific combination of chlorobenzyl and dichlorobenzoyl groups attached to a thiocarbamate moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C15H10Cl3NO2S

Molecular Weight

374.7 g/mol

IUPAC Name

O-[(2-chlorophenyl)methyl] N-(2,4-dichlorobenzoyl)carbamothioate

InChI

InChI=1S/C15H10Cl3NO2S/c16-10-5-6-11(13(18)7-10)14(20)19-15(22)21-8-9-3-1-2-4-12(9)17/h1-7H,8H2,(H,19,20,22)

InChI Key

DDOJNQSBCPQLLB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)COC(=S)NC(=O)C2=C(C=C(C=C2)Cl)Cl)Cl

Origin of Product

United States

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